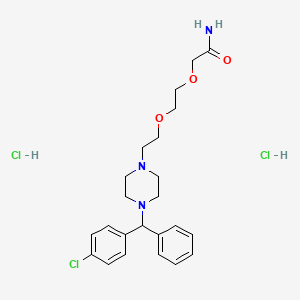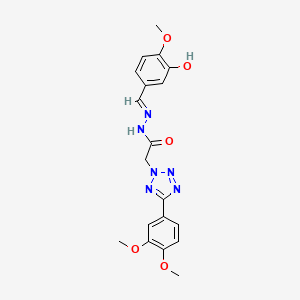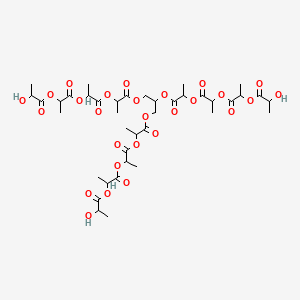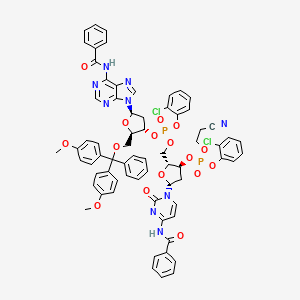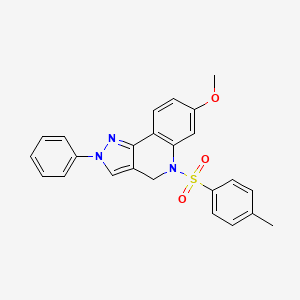
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of the pyrazole ring, followed by the construction of the quinoline moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, the compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its unique structure and reactivity profile make it suitable for targeting specific pathways involved in various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mécanisme D'action
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrazolo(4,3-c)quinoline derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Quinoline derivatives: These compounds have a similar quinoline core but lack the pyrazole ring.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group but may have different core structures.
Uniqueness
What sets 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- apart is its unique combination of functional groups and ring structures. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
103688-01-3 |
|---|---|
Formule moléculaire |
C24H21N3O3S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
7-methoxy-5-(4-methylphenyl)sulfonyl-2-phenyl-4H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C24H21N3O3S/c1-17-8-11-21(12-9-17)31(28,29)27-16-18-15-26(19-6-4-3-5-7-19)25-24(18)22-13-10-20(30-2)14-23(22)27/h3-15H,16H2,1-2H3 |
Clé InChI |
RFJUMOZIAVXXBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=C2C=C(C=C4)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


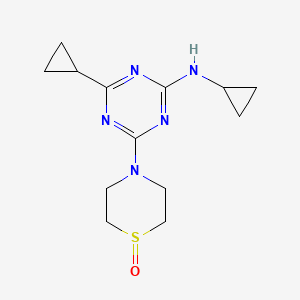
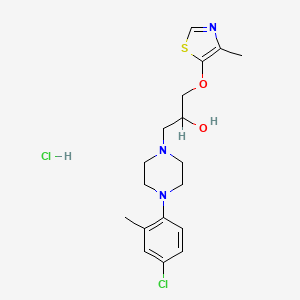
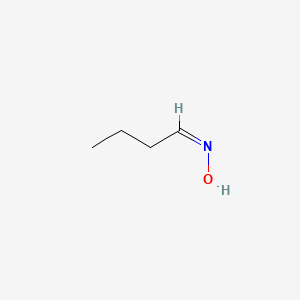
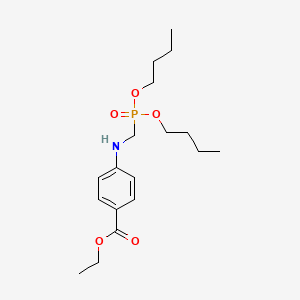
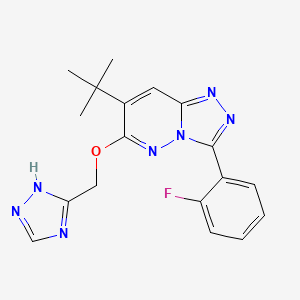
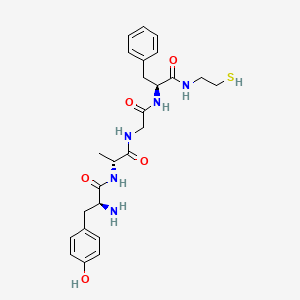

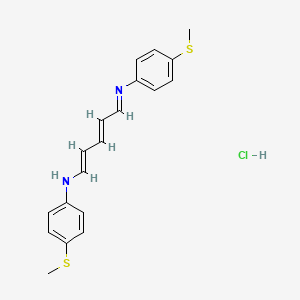
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

